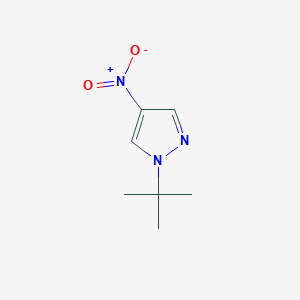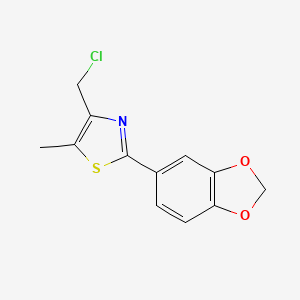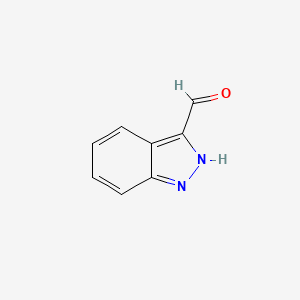![molecular formula C6H4N2O2 B1312757 Isoxazolo[5,4-c]pyridin-3-ol CAS No. 847996-42-3](/img/structure/B1312757.png)
Isoxazolo[5,4-c]pyridin-3-ol
Descripción general
Descripción
Isoxazolo[5,4-c]pyridin-3-ol is a chemical compound with the molecular formula C6H4N2O2 and a molecular weight of 136.11 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1=CN=CC2=C1C(=O)NO2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 136.11 and a molecular formula of C6H4N2O2 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Antibacterial and Antiproliferative Activity
- Novel sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, and inhibited the proliferation of breast carcinoma cell line MCF7 (Poręba et al., 2015).
Glycine Antagonists
- Bicyclic 5-isoxazolol zwitterions related to isoxazolo[5,4-c]pyridin-3-ol were found to be glycine antagonists with potential neurochemical applications (Brehm et al., 1986).
Green Chemistry in Drug Discovery
- Polycyclic-fused isoxazolo[5,4-b]pyridines were synthesized using a green one-pot tandem reaction under microwave irradiation in water, indicating its suitability for drug discovery efforts (Tu et al., 2009).
Synthesis and Structural Study
- A study on isoxazolo[5,4-b]pyridin-6(7H)-ones revealed high stereochemical control in their preparation and provided insights into their structural characteristics (Suárez et al., 2000).
Antitumor Evaluation
- Certain isoxazolo[5,4‐b]pyridines and related annulated compounds were evaluated for their potential antitumor properties (Hamama et al., 2012).
Synthesis for CNS Binding Studies
- 3-Aryl-6H-isoxazolo[3,4-d]pyrazolo[3,4-b]pyridines were synthesized and their ability to displace [3H]flunitrazepam from CNS binding sites was observed (Shutske et al., 1988).
Safety and Hazards
The safety information for Isoxazolo[5,4-c]pyridin-3-ol indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing, and what to do if the compound is swallowed or comes into contact with skin or eyes .
Mecanismo De Acción
Target of Action
Isoxazolo[5,4-c]pyridin-3-ol is a complex organic compound that belongs to the class of isoxazolopyridines . These are aromatic compounds containing an isoxazole ring fused to a pyridine ring A related compound, 3-[3-chloro-5-(5-{[(1s)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol, targets the serine/threonine-protein kinase plk1 in humans .
Biochemical Pathways
The synthesis of isoxazolo[4,5-b]pyridines involves two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . The compound’s skin permeation is estimated to be -6.46 cm/s .
Result of Action
Related compounds have demonstrated various biological activities, including antibacterial, anticancer, and antiproliferative effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity, which can be influenced by the surrounding environment, is a crucial factor conditioning its biological activity . More research is needed to fully understand how environmental factors influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
Isoxazolo[5,4-c]pyridin-3-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to interact with GABA_A receptors, particularly those containing the δ-subunit, enhancing their conductance . This interaction is significant as it influences the inhibitory signaling pathways in the nervous system. Additionally, this compound has been shown to bind to various other proteins, affecting their function and stability.
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. In neuronal cells, it enhances the tonic GABA_A-mediated current, which can alter the overall excitatory and inhibitory balance within the brain . This modulation of GABA_A receptor activity can influence cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound has been shown to affect the activity of other ion channels and receptors, thereby impacting various cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a selective agonist for GABA_A receptors, particularly those containing the δ-subunit . This binding enhances the receptor’s conductance, leading to increased inhibitory signaling. Additionally, this compound may inhibit or activate other enzymes and proteins, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable and can cross the blood-brain barrier, maintaining its activity for extended periods . Studies have shown that this compound can induce long-term changes in neuronal activity and behavior, highlighting its potential for sustained biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance inhibitory signaling without causing significant adverse effects . At higher doses, this compound can lead to toxicity and adverse effects, including alterations in motor function and behavior. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s ability to cross the blood-brain barrier is particularly noteworthy, as it allows for central nervous system activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is primarily localized to the cell membrane and cytoplasm, where it interacts with various receptors and ion channels . This localization is directed by targeting signals and post-translational modifications, ensuring that this compound reaches its intended sites of action.
Propiedades
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAFYPVJLKTWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461144 | |
| Record name | isoxazolo[5,4-c]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847996-42-3 | |
| Record name | isoxazolo[5,4-c]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Isoxazolo[5,4-c]pyridin-3-ol interact with its target and what are the downstream effects?
A: this compound acts as a selective agonist of GABAA receptors, specifically those containing the δ subunit [, ]. These receptors are primarily found in extrasynaptic locations and mediate tonic inhibition in the brain. Upon binding to these receptors, this compound enhances the effects of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability. This modulation of GABAergic signaling has been implicated in various physiological processes, including cognition, anxiety, and sleep.
Q2: Does the sex of the animal model influence the effects of this compound on cocaine sensitization?
A: Research suggests that sex plays a role in the effects of this compound on cocaine sensitization []. Studies have shown that female rats exhibit greater sensitivity to the effects of this compound compared to male rats, possibly due to a higher expression of δ-containing GABAA receptors in specific brain regions in females []. This highlights the importance of considering sex as a biological variable in preclinical studies involving this compound.
Q3: What is the relationship between the structure of GABAA receptors and their affinity for different ligands?
A: The GABAA receptor is a heteropentameric protein complex composed of various subunits (α, β, γ, δ, etc.). The specific subunit composition of the receptor influences its pharmacological properties, including ligand binding affinities []. Research has demonstrated that different subunits within the GABAA receptor exhibit varying affinities for this compound and other GABAergic ligands. For instance, the β subunit subtype with a molecular weight of 58,000 displays a higher affinity for this compound compared to the β subunit subtype with a molecular weight of 56,000 []. Additionally, variations in the α subunit composition across different brain regions contribute to the distinct pharmacological profiles observed for GABAA receptors []. These findings emphasize the complexity of GABAA receptor pharmacology and the need for further investigations to fully understand the structure-activity relationships governing ligand binding and downstream effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















